molecular formula C18H21ClN2 B12994451 (R)-1-Benzyl-3-(4-chlorobenzyl)piperazine

(R)-1-Benzyl-3-(4-chlorobenzyl)piperazine

Cat. No.: B12994451
M. Wt: 300.8 g/mol
InChI Key: DJDAALJJZDBWMM-GOSISDBHSA-N
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Description

®-1-Benzyl-3-(4-chlorobenzyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a benzyl group and a 4-chlorobenzyl group attached to the piperazine ring. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Benzyl-3-(4-chlorobenzyl)piperazine typically involves the reaction of piperazine with benzyl chloride and 4-chlorobenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of ®-1-Benzyl-3-(4-chlorobenzyl)piperazine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

®-1-Benzyl-3-(4-chlorobenzyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-1-Benzyl-3-(4-chlorobenzyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-1-Benzyl-3-(4-chlorobenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and potentially providing therapeutic benefits for neurological conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-Benzyl-3-(4-chlorobenzyl)piperazine is unique due to the presence of both benzyl and 4-chlorobenzyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H21ClN2

Molecular Weight

300.8 g/mol

IUPAC Name

(3R)-1-benzyl-3-[(4-chlorophenyl)methyl]piperazine

InChI

InChI=1S/C18H21ClN2/c19-17-8-6-15(7-9-17)12-18-14-21(11-10-20-18)13-16-4-2-1-3-5-16/h1-9,18,20H,10-14H2/t18-/m1/s1

InChI Key

DJDAALJJZDBWMM-GOSISDBHSA-N

Isomeric SMILES

C1CN(C[C@H](N1)CC2=CC=C(C=C2)Cl)CC3=CC=CC=C3

Canonical SMILES

C1CN(CC(N1)CC2=CC=C(C=C2)Cl)CC3=CC=CC=C3

Origin of Product

United States

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